Cas no 161193-33-5 (2-(pyrrolidin-1-yl)cyclopentan-1-ol)

2-(Pyrrolidin-1-yl)cyclopentan-1-ol is a cyclic amine alcohol derivative with potential applications in pharmaceutical and organic synthesis. Its pyrrolidine and cyclopentanol moieties contribute to its versatility as a building block for bioactive compounds, particularly in the development of CNS-targeting agents or chiral auxiliaries. The compound's rigid cyclopentane backbone and secondary hydroxyl group offer opportunities for stereoselective modifications, while the pyrrolidine nitrogen provides a handle for further functionalization. This structure may exhibit favorable physicochemical properties, such as improved solubility or metabolic stability, depending on derivatization. Its synthetic utility lies in its ability to serve as an intermediate for heterocyclic scaffolds or as a precursor for ligands in asymmetric catalysis.
2-(pyrrolidin-1-yl)cyclopentan-1-ol structure
161193-33-5 structure
Product Name:2-(pyrrolidin-1-yl)cyclopentan-1-ol
CAS No:161193-33-5
MF:C9H17NO
MW:155.237382650375
CID:109708
PubChem ID:12648829
Update Time:2025-06-13

2-(pyrrolidin-1-yl)cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanol,2-(1-pyrrolidinyl)-
    • Cyclopentanol, 2-(1-pyrrolidinyl)- (9CI)
    • 2-(pyrrolidin-1-yl)cyclopentan-1-ol
    • 161193-33-5
    • EN300-1259116
    • 2-(Pyrrolidin-1-yl)cyclopentanol
    • 2-pyrrolidin-1-ylcyclopentan-1-ol
    • FT-0683502
    • AKOS009117730
    • F8882-6245
    • 1845038-58-5
    • SCHEMBL25368949
    • rac-(1R,2R)-2-pyrrolidin-1-ylcyclopentanol
    • Inchi: 1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2
    • InChI Key: YUKHVOQROHUFMM-UHFFFAOYSA-N
    • SMILES: OC1CCCC1N1CCCC1

Computed Properties

  • Exact Mass: 155.13111
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47

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2-(pyrrolidin-1-yl)cyclopentan-1-ol Related Literature

Additional information on 2-(pyrrolidin-1-yl)cyclopentan-1-ol

Introduction to 2-(pyrrolidin-1-yl)cyclopentan-1-ol (CAS No. 161193-33-5)

2-(pyrrolidin-1-yl)cyclopentan-1-ol, identified by its Chemical Abstracts Service (CAS) number 161193-33-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This bicyclic organic molecule combines a cyclopentane ring with a pyrrolidine moiety, forming a structure that has garnered attention for its potential biological activities and synthetic utility. The compound's unique structural features make it a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and inflammatory diseases.

The pyrrolidin-1-yl substituent in the molecule imparts a certain level of flexibility and lipophilicity, which are critical factors in drug design. This feature allows the compound to interact effectively with biological targets, such as enzymes and receptors, thereby modulating physiological processes. The cyclopentan-1-ol backbone, on the other hand, provides stability and enhances metabolic resistance, making it an attractive component in drug candidates intended for long-term therapeutic use.

In recent years, there has been growing interest in exploring the pharmacological properties of 2-(pyrrolidin-1-yl)cyclopentan-1-ol. Preliminary studies have suggested that this compound exhibits promising activity in models of pain management and neuroprotection. The pyrrolidine ring is known to be a common pharmacophore in drugs targeting neurotransmitter systems, particularly those involving GABA receptors and serotonin pathways. These interactions may contribute to the compound's potential efficacy in treating conditions such as anxiety, depression, and neuropathic pain.

Moreover, the cyclopentane ring's rigid structure can enhance binding affinity to specific biological targets by restricting conformational freedom. This rigidity is often exploited in drug design to improve pharmacokinetic profiles, including bioavailability and half-life. The presence of the hydroxyl group at the 1-position of the cyclopentane ring further enhances solubility and reactivity, allowing for diverse chemical modifications that can fine-tune biological activity.

Recent advances in computational chemistry have enabled more sophisticated virtual screening methods to identify potential leads like 2-(pyrrolidin-1-yl)cyclopentan-1-ol. Molecular docking studies have shown that this compound can interact with various protein targets, including enzymes involved in inflammation and oxidative stress pathways. These interactions are particularly relevant in the context of chronic diseases such as rheumatoid arthritis and neurodegenerative disorders.

The synthesis of 2-(pyrrolidin-1-yl)cyclopentan-1-ol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by nucleophilic substitution or reduction steps to introduce the pyrrolidine moiety. Advances in catalytic methods have also facilitated more efficient synthetic pathways, reducing the environmental impact of production processes.

In clinical research, 2-(pyrrolidin-1-yl)cyclopentan-1-ol is being evaluated for its potential as a lead compound in several therapeutic areas. Preclinical studies have demonstrated its ability to modulate inflammatory responses by inhibiting key signaling pathways involved in cytokine production. This makes it a candidate for developing treatments for autoimmune diseases and inflammatory conditions where excessive immune responses contribute to pathology.

The compound's structural similarity to known bioactive molecules has also prompted investigations into its potential as a prodrug or analog of established therapeutics. By leveraging existing knowledge about pharmacophores that have proven successful in clinical settings, researchers aim to accelerate the development process for new drugs derived from 2-(pyrrolidin-1-yl)cyclopentan-1-ol.

Future directions in the study of 2-(pyrrolidin-1-yl)cyclopentan-1-ol include exploring its role in combination therapies and understanding its mechanism of action at a molecular level. Investigating how this compound interacts with other drug candidates or endogenous biomolecules could reveal synergistic effects that enhance therapeutic outcomes. Additionally, studying its metabolic fate will provide insights into how it is processed within the body, which is crucial for optimizing dosing regimens and minimizing side effects.

The growing body of research on 2-(pyrrolidin-1-yl)cyclopentan-1-ol underscores its significance as a versatile scaffold in pharmaceutical innovation. As synthetic methodologies continue to evolve and computational tools become more powerful, the potential applications of this compound are likely to expand further. Its unique structural attributes make it a promising candidate for addressing unmet medical needs across multiple disease indications.

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